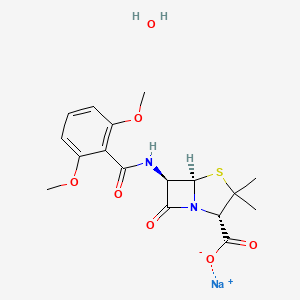

Methicillin Sodium

説明

This compound is the sodium salt form of methicillin, a semisynthetic beta-lactam penicillin antibiotic with beta-lactamase resistant activity. This compound is bactericidal and binds to specific penicillin-binding proteins on the bacterium and inhibits the transpeptidation enzyme, thereby preventing the cross-linking of peptidoglycans. This leads to an interruption of the bacterial cell wall and causes bacterial lysis. This compound is active against beta-lactamase producing staphylococci.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and has 1 investigational indication.

See also: Methicillin (has active moiety).

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S.Na.H2O/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);;1H2/q;+1;/p-1/t11-,12+,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZPASQBOYNGHR-HWROMZCQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N2NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-32-5 (Parent) | |

| Record name | Methicillin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045835 | |

| Record name | Methicillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7246-14-2, 132-92-3 | |

| Record name | Methicillin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methicillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meticillin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHICILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO9YF4MN30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Methicillin Sodium on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methicillin sodium on bacterial cell walls, with a primary focus on its activity against susceptible Gram-positive bacteria, particularly Staphylococcus aureus. The content delves into the molecular interactions, quantitative parameters, and detailed experimental protocols relevant to the study of this seminal β-lactam antibiotic.

Part 1: Core Mechanism of Methicillin Action

Overview of Bacterial Cell Wall Synthesis

The bacterial cell wall is a vital external structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. In Gram-positive bacteria, the primary component of the cell wall is a thick layer of peptidoglycan (PG), a heteropolymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These glycan chains are cross-linked by short peptide stems attached to the NAM residues, forming a robust, mesh-like structure.

The Role of Penicillin-Binding Proteins (PBPs)

The final and crucial steps of peptidoglycan synthesis are catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are anchored in the cell membrane and extend into the periplasmic space. PBPs exhibit two primary enzymatic activities essential for cell wall integrity:

-

Transglycosylase activity: Polymerization of the glycan strands by adding new NAG-NAM-peptide precursor units.

-

Transpeptidase activity: Cross-linking of the peptide stems of adjacent glycan strands. This cross-linking provides the peptidoglycan with its characteristic strength and rigidity.

In Staphylococcus aureus, there are four native, high-molecular-weight PBPs: PBP1, PBP2, PBP3, and PBP4. PBP1 is considered essential for the growth of methicillin-susceptible S. aureus (MSSA).

Methicillin as a β-Lactam Antibiotic

Methicillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. Its chemical structure features a characteristic β-lactam ring, which is a four-membered cyclic amide. This strained ring is the key to its antibacterial activity. Methicillin was specifically designed to be resistant to the hydrolytic action of β-lactamase enzymes, which are produced by some bacteria to inactivate traditional penicillins.

Molecular Interaction of Methicillin with PBPs

The mechanism of action of methicillin, like other β-lactam antibiotics, is the inhibition of the transpeptidase activity of PBPs. The β-lactam ring of methicillin is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor's peptide stem. This structural mimicry allows methicillin to bind to the active site of the PBP transpeptidase domain.

Upon binding, the strained β-lactam ring is opened, and a stable, covalent acyl-enzyme intermediate is formed between the methicillin molecule and a serine residue in the PBP active site. This acylation is effectively irreversible, leading to the inactivation of the PBP.

Inhibition of Peptidoglycan Cross-Linking

By irreversibly binding to and inactivating PBPs, methicillin prevents the formation of the peptide cross-links that are essential for the structural integrity of the peptidoglycan layer. The inhibition of this transpeptidation step is the central event in methicillin's mechanism of action.

Consequence of Inhibition: Bactericidal Effect

The inhibition of peptidoglycan cross-linking leads to the synthesis of a weakened cell wall that is unable to withstand the high internal osmotic pressure of the bacterial cell. This results in cell lysis and, consequently, the death of the bacterium. Therefore, methicillin is considered a bactericidal agent.

Part 2: Quantitative Analysis of Methicillin-PBP Interaction

Binding Affinity of Methicillin to Staphylococcal PBPs

The efficacy of methicillin is directly related to its affinity for the native PBPs of susceptible bacteria. In methicillin-susceptible S. aureus (MSSA), methicillin demonstrates a high affinity for PBPs 1, 2, and 3. PBP4, by contrast, naturally exhibits a lower affinity for most β-lactam antibiotics.

| Penicillin-Binding Protein (PBP) | Methicillin Concentration for Saturation in MSSA | Relative Affinity |

| PBP1 | 0.2 - 0.4 µg/mL | High |

| PBP2 | 0.2 - 0.4 µg/mL | High |

| PBP3 | 0.2 - 0.4 µg/mL | High |

| PBP4 | Higher concentrations required | Low |

Table 1: Relative binding affinity of methicillin to native PBPs in methicillin-susceptible Staphylococcus aureus (MSSA). Data extrapolated from competitive binding assays.

In contrast, methicillin-resistant S. aureus (MRSA) acquires the mecA gene, which encodes for a novel PBP, PBP2a. PBP2a has a very low affinity for methicillin and other β-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of the antibiotic.

| PBP | Kinetic Parameters for Methicillin Binding |

| PBP2a (from MRSA) | |

| Dissociation Constant (Kd) | 16.9 mM |

| Acylation Rate Constant (k2) | 0.0083 s⁻¹ |

| Second-Order Rate Constant (k2/Kd) | 0.49 M⁻¹s⁻¹ |

Table 2: Kinetic parameters of methicillin binding to PBP2a. These values indicate a very low binding affinity and slow acylation rate, which is the basis of methicillin resistance in MRSA.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Methicillin

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

| Bacterial Strain | Methicillin MIC Range (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | ≤ 2 |

| Methicillin-Resistant S. aureus (MRSA) | ≥ 4 |

Table 3: Interpretive criteria for methicillin (oxacillin) MICs for Staphylococcus aureus, as defined by the Clinical and Laboratory Standards Institute (CLSI).

Part 3: Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of Methicillin

This protocol describes the broth microdilution method for determining the MIC of methicillin against S. aureus.

Materials:

-

Staphylococcus aureus isolate

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

This compound powder

-

Sterile 96-well microtiter plates

-

Sterile diluent (e.g., phosphate-buffered saline - PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C)

Methodology:

-

Preparation of Methicillin Stock Solution: Prepare a concentrated stock solution of methicillin (e.g., 1280 µg/mL) in a sterile diluent.

-

Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies of S. aureus and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the methicillin stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a growth control (no antibiotic).

-

Well 12 serves as a sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of methicillin in which there is no visible bacterial growth (turbidity).

PBP Competition Assay using a Fluorescent Penicillin Analog (BOCILLIN FL)

This assay determines the binding affinity of methicillin for PBPs by competing with a fluorescently labeled penicillin.

Materials:

-

S. aureus cell culture

-

Phosphate-buffered saline (PBS)

-

BOCILLIN FL (fluorescent penicillin V)

-

This compound

-

Lysozyme

-

SDS-PAGE equipment

-

Fluorescence imager

Methodology:

-

Cell Culture and Harvesting: Grow S. aureus to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with PBS.

-

Competition Binding:

-

Resuspend the cell pellets in PBS.

-

Prepare a series of tubes, each with a different concentration of methicillin.

-

Add the cell suspension to each tube and incubate for a defined period (e.g., 30 minutes) at room temperature to allow methicillin to bind to the PBPs.

-

-

Fluorescent Labeling: Add a fixed, saturating concentration of BOCILLIN FL to each tube and incubate for a shorter period (e.g., 10 minutes) at room temperature. BOCILLIN FL will bind to any PBPs not already occupied by methicillin.

-

Cell Lysis and Membrane Preparation: Lyse the cells using lysozyme and sonication. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

SDS-PAGE and Fluorescence Detection:

-

Resuspend the membrane pellets in sample buffer and separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

-

Data Analysis: The intensity of the fluorescent signal for each PBP band will be inversely proportional to the concentration of methicillin. The concentration of methicillin that reduces the fluorescent signal by 50% (IC₅₀) can be determined for each PBP.

Analysis of Peptidoglycan Cross-Linking by HPLC

This method analyzes the degree of peptidoglycan cross-linking after treatment with methicillin.

Materials:

-

S. aureus cultures (treated with and without methicillin)

-

Boiling 4% SDS solution

-

Cellulolytic enzyme (e.g., mutanolysin)

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (for peak identification)

Methodology:

-

Peptidoglycan Isolation (Sacculi Preparation):

-

Treat S. aureus with a sub-inhibitory concentration of methicillin.

-

Harvest the cells and resuspend them in boiling 4% SDS solution to lyse the cells and remove non-covalently bound cellular components.

-

Wash the insoluble peptidoglycan sacculi extensively with sterile water to remove the SDS.

-

-

Enzymatic Digestion: Digest the purified sacculi with a cellulolytic enzyme, such as mutanolysin, which cleaves the glycan backbone of the peptidoglycan. This releases the muropeptide monomers and cross-linked dimers and trimers.

-

Reduction of Muropeptides: Reduce the muramic acid residues with sodium borohydride to prevent anomerization.

-

HPLC Separation:

-

Separate the digested muropeptides by reverse-phase HPLC.

-

The muropeptides are eluted with a gradient of an appropriate solvent (e.g., acetonitrile in formic acid).

-

-

Peak Analysis:

-

Monitor the elution profile at a specific wavelength (e.g., 206 nm).

-

Identify the peaks corresponding to monomers, dimers, and trimers by comparing their retention times to known standards or by analyzing the fractions by mass spectrometry.

-

-

Quantification of Cross-Linking: Calculate the degree of cross-linking by determining the relative abundance of the dimeric and trimeric muropeptides compared to the total amount of muropeptides. A decrease in the relative abundance of cross-linked muropeptides in methicillin-treated samples indicates inhibition of transpeptidase activity.

Part 4: Visualizing the Molecular and Experimental Pathways

Signaling Pathway of Methicillin's Action on the Bacterial Cell Wall

Caption: Mechanism of methicillin action on the bacterial cell wall.

Experimental Workflow for PBP Competition Assay

Caption: Workflow for PBP competition assay using BOCILLIN FL.

Experimental Workflow for Peptidoglycan Analysis by HPLC

Caption: Workflow for the analysis of peptidoglycan cross-linking by HPLC.

Part 5: Conclusion

This compound exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins, essential enzymes in the final stages of peptidoglycan biosynthesis. This inhibition of transpeptidation leads to a structurally compromised cell wall, ultimately causing cell lysis. The quantitative analysis of methicillin's interaction with PBPs and the detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate β-lactam antibiotics and the mechanisms of bacterial resistance. Understanding these core principles is fundamental to the development of novel therapeutic strategies to combat bacterial infections.

Methicillin Sodium's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin sodium, a semi-synthetic penicillinase-resistant penicillin, was historically a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus.[1][2] Although its clinical use has been largely supplanted by more stable and orally bioavailable agents like oxacillin and flucloxacillin, methicillin remains a critical reference compound in antimicrobial susceptibility testing.[2] Its spectrum of activity is narrow, primarily targeting gram-positive cocci.[3] This technical guide provides an in-depth analysis of methicillin's activity against key gram-positive bacteria, details the molecular mechanisms of action and resistance, and outlines the standardized experimental protocols for its evaluation.

Mechanism of Action

Like other β-lactam antibiotics, methicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It specifically targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6] By binding to the active site of these enzymes, methicillin blocks the transpeptidation reaction that forms the cross-links between peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[4][5] The steric hindrance provided by the dimethoxyphenyl group in methicillin's structure protects it from hydrolysis by many bacterial β-lactamases.[4]

Spectrum of Activity

Methicillin's activity is primarily directed against gram-positive bacteria, particularly staphylococci and streptococci.[7] However, the emergence and global spread of methicillin-resistant strains, most notably methicillin-resistant Staphylococcus aureus (MRSA), have significantly limited its clinical efficacy.[7]

Quantitative Antimicrobial Susceptibility Data

The in vitro activity of methicillin is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC ranges for methicillin (or its surrogate, oxacillin) against various gram-positive bacteria.

| Bacterium | Methicillin/Oxacillin MIC Range (µg/mL) | Notes |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.125 - 2 | |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 4 - >1000 | Resistance is defined by an oxacillin MIC of ≥ 4 µg/mL.[8] |

| Staphylococcus epidermidis | 0.5 - >512 | A breakpoint of ≥ 0.5 µg/mL is often used to define resistance in coagulase-negative staphylococci.[9][10] |

| Staphylococcus saprophyticus | 0.5 - >32 | |

| Streptococcus pneumoniae | 0.06 - 8 | Penicillin MICs are often used for interpretation. |

| Streptococcus pyogenes (Group A Streptococcus) | 0.016 - 0.094 | Generally susceptible to β-lactams. |

| Streptococcus agalactiae (Group B Streptococcus) | 0.06 - 0.5 | Generally susceptible to penicillin and other β-lactams. |

| Enterococcus faecalis | Intrinsically resistant | Enterococci exhibit high-level intrinsic resistance to methicillin. |

| Enterococcus faecium | Intrinsically resistant | Enterococci exhibit high-level intrinsic resistance to methicillin. |

Mechanism of Methicillin Resistance in Staphylococcus aureus (MRSA)

The primary mechanism of methicillin resistance in staphylococci is the acquisition of the mecA gene.[2][11][12] This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for β-lactam antibiotics, including methicillin.[11][13] In the presence of methicillin, PBP2a can continue to carry out the transpeptidation reactions necessary for cell wall synthesis, rendering the antibiotic ineffective.[6]

The expression of the mecA gene is regulated by two other genes, mecR1 and mecI, which are located upstream of mecA.[1] MecR1 is a transmembrane sensor protein, and MecI is a repressor protein that binds to the operator region of the mecA gene, preventing its transcription.[1] In the presence of a β-lactam antibiotic, MecR1 undergoes a conformational change and cleaves itself. The cytoplasmic portion of the cleaved MecR1 then proteolytically inactivates MecI, leading to the derepression of mecA transcription and the production of PBP2a.

References

- 1. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mecA - Wikipedia [en.wikipedia.org]

- 3. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - Process flow diagram for identification and antimicrobial susceptibility testing of bacteria directly from positive blood culture bottles using the Lysis-Filtration Method with MALDI-TOF VITEK Mass Spectrometry and the VITEK®2 System. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Genetic organization of mecA and mecA-regulatory genes in epidemic methicillin-resistant Staphylococcus aureus from Australia and England - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation of Minimum Inhibitory Concentration Breakpoints and Methicillin Resistance Gene Carriage in Clinical Isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The issue beyond resistance: Methicillin-resistant Staphylococcus epidermidis biofilm formation is induced by subinhibitory concentrations of cloxacillin, cefazolin, and clindamycin | PLOS One [journals.plos.org]

- 11. Genomic Basis for Methicillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apec.org [apec.org]

- 13. researchgate.net [researchgate.net]

The Role of the mecA Gene in Methicillin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning methicillin resistance in Staphylococcus species, with a central focus on the pivotal role of the mecA gene. We will explore the function of its protein product, Penicillin-Binding Protein 2a (PBP2a), the genetic context of the Staphylococcal Cassette Chromosome mec (SCCmec), the regulation of mecA expression, and detailed protocols for its detection and characterization.

Core Mechanism of Methicillin Resistance

Methicillin resistance in staphylococci is primarily mediated by the acquisition of the mecA gene.[1][2] This gene encodes a unique 78-kDa penicillin-binding protein, PBP2a, which is a peptidoglycan transpeptidase.[1][3] β-lactam antibiotics, including methicillin and oxacillin, typically function by binding to and inactivating the native penicillin-binding proteins (PBPs) of bacteria, thereby inhibiting the cross-linking of peptidoglycan chains essential for cell wall synthesis.[3][4] This disruption leads to cell lysis and bacterial death.

The key feature of PBP2a is its low affinity for β-lactam antibiotics.[2][5] This reduced affinity is due to its active site being located within a deep, narrow groove, which sterically hinders the access of bulky β-lactam molecules.[6] In the presence of inhibitory concentrations of β-lactams that saturate and inactivate the native PBPs, PBP2a remains functional.[4][5] It takes over the crucial transpeptidation activity, allowing for the continued synthesis and cross-linking of the peptidoglycan cell wall, thus rendering the bacterium resistant to the antibiotic's lethal effects.[3][4] Interestingly, PBP2a lacks transglycosylase activity and must cooperate with the transglycosylase domain of the native PBP2 to effectively synthesize the cell wall.[7]

A homolog of mecA, known as mecC, has also been identified. It encodes a PBP variant, PBP2c, which similarly confers methicillin resistance.

Genetic Architecture: The Staphylococcal Cassette Chromosome mec (SCCmec)

The mecA gene is not native to Staphylococcus aureus but is acquired via horizontal gene transfer as part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1][8] These elements are the only known vectors for the dissemination of the mecA gene in staphylococci.[8]

SCCmec elements are defined by two essential components:

-

The mec gene complex : This complex includes the mecA gene itself and, in some cases, its regulatory genes, mecR1 and mecI.[8][9]

-

The ccr gene complex : This complex contains cassette chromosome recombinase genes (ccrA, ccrB, or ccrC) that mediate the site-specific integration and excision of the SCCmec element into and from the staphylococcal chromosome.[8][10]

The integration of SCCmec occurs at a specific attachment site (attB) located at the 3' end of the orfX gene.[6] SCCmec elements are highly diverse in their structure and genetic content, leading to a classification system based on the type of ccr complex and the class of the mec complex.[10] To date, fourteen types of SCCmec (I through XIV) have been classified.[8] These elements can also carry additional genes that confer resistance to non-β-lactam antibiotics, such as aminoglycosides and tetracyclines, contributing to the multidrug-resistant phenotype of many MRSA strains.[8][11]

Regulation of mecA Expression

The expression of the mecA gene is tightly controlled by a signal transduction pathway involving two regulatory proteins, MecR1 and MecI, which are encoded by genes located upstream of mecA in some SCCmec types.[2][12][13]

-

MecI : A transcriptional repressor that binds to the operator region of the mecA gene, preventing its transcription in the absence of an inducer.[12][13]

The regulatory mechanism proceeds as follows:

-

In the absence of β-lactams : The MecI repressor is bound to the mecA operator, blocking RNA polymerase and preventing the transcription of mecA. PBP2a is therefore not produced.[13][14]

-

In the presence of β-lactams : The antibiotic binds to the extracellular sensor domain of MecR1.[14] This binding event triggers a conformational change, leading to the activation of MecR1's intracellular metalloprotease domain.[14] The activated MecR1 then cleaves and inactivates the MecI repressor. With the repressor removed, the mecA gene is de-repressed, allowing for the transcription and subsequent translation of PBP2a, leading to the expression of the resistance phenotype.[4][14]

It is important to note that many clinical MRSA isolates have mutations or deletions in the mecI and mecR1 genes, leading to a loss of this regulatory system and resulting in the constitutive (continuous) expression of mecA.[1]

Data Presentation: Antimicrobial Susceptibility

The presence of the mecA gene dramatically alters the Minimum Inhibitory Concentrations (MICs) of β-lactam antibiotics for staphylococci. Cefoxitin is a better inducer of mecA expression and provides clearer endpoints in susceptibility testing compared to oxacillin. The following tables summarize typical MIC distributions for S. aureus isolates based on their mecA status.

Table 1: Cefoxitin MIC Distribution for mecA-Positive vs. mecA-Negative S. aureus

| Cefoxitin MIC (µg/mL) | % of mecA-Negative Isolates | % of mecA-Positive Isolates |

| ≤ 0.5 | 1.1 | 0 |

| 1 | 18.0 | 0 |

| 2 | 58.4 | 0 |

| 4 | 22.5 | 0.3 |

| CLSI Susceptible Breakpoint | ≤ 4 µg/mL | |

| 8 | 0 | 1.3 |

| 16 | 0 | 2.0 |

| 32 | 0 | 4.3 |

| 64 | 0 | 8.3 |

| 128 | 0 | 29.3 |

| > 128 | 0 | 54.7 |

| CLSI Resistant Breakpoint | ≥ 8 µg/mL | |

| Data adapted from a multi-laboratory study. The results show a clear separation, with virtually all mecA-negative strains having MICs ≤4 µg/mL and mecA-positive strains having MICs ≥8 µg/mL.[1][14] |

Table 2: Oxacillin MIC Distribution for mecA-Positive vs. mecA-Negative S. aureus

| Oxacillin MIC (µg/mL) | Number of mecA-Negative Isolates | Number of mecA-Positive Isolates |

| ≤ 0.25 | 10 | 0 |

| 0.5 | 2 | 0 |

| 1 | 1 | 1 |

| CLSI Susceptible Breakpoint | ≤ 2 µg/mL | |

| 2 | 0 | 0 |

| 4 | 1 | 0 |

| CLSI Resistant Breakpoint | ≥ 4 µg/mL | |

| 8 | 0 | 0 |

| 16 | 0 | 1 |

| 32 | 0 | 0 |

| 64 | 0 | 1 |

| ≥ 128 | 0 | 41 |

| Data adapted from Fernandes et al., 2005. Note that while most mecA-positive isolates show high-level resistance (≥128 µg/mL), some may present with lower MICs, highlighting the need for reliable detection methods.[5] |

Experimental Protocols

Accurate detection of mecA-mediated resistance is critical for clinical diagnostics and research. A combination of genotypic and phenotypic methods is often employed.

Genotypic Method: Multiplex PCR for SCCmec Typing

This protocol provides a general framework for a multiplex PCR assay to identify the mecA gene and determine the SCCmec type, which is crucial for epidemiological studies. Specific primer sequences and annealing temperatures must be optimized based on published, validated methods.

Objective: To simultaneously detect the mecA gene and key structural elements of different SCCmec types (e.g., I, II, III, IV, V).

Materials:

-

Thermocycler

-

DNA-free certified PCR tubes

-

Micropipettes and aerosol-resistant tips

-

Template DNA (extracted from staphylococcal isolate)

-

PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

-

Nuclease-free water

-

Primer mix (containing multiple forward and reverse primers specific for mecA and various ccr and mec complex loci)

-

Positive control DNA (from well-characterized MRSA strains of each SCCmec type)

-

Negative control (nuclease-free water)

-

Agarose gel electrophoresis system and DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

DNA Extraction: Isolate high-quality genomic DNA from an overnight culture of the staphylococcal strain using a commercial kit or standard enzymatic lysis/purification protocol. Quantify DNA and adjust concentration to 10-50 ng/µL.

-

PCR Reaction Setup: In a sterile PCR tube on ice, prepare a 25 µL reaction mixture:

-

PCR Master Mix (2X): 12.5 µL

-

Multiplex Primer Mix (10 µM each): 2.5 µL

-

Template DNA: 2.0 µL (20-100 ng)

-

Nuclease-free Water: to 25 µL

-

-

Thermocycling Conditions: Place the tubes in the thermocycler and run a program similar to the following (optimization is required):

-

Initial Denaturation: 94°C for 4 minutes

-

30 Cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 53-57°C for 30 seconds (temperature is primer-dependent)

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 4 minutes

-

Hold: 4°C

-

-

Gel Electrophoresis:

-

Prepare a 2-3% agarose gel in 0.5X TBE buffer containing a DNA stain.

-

Load 10 µL of each PCR product mixed with 2 µL of loading dye into the wells. Include a DNA ladder of appropriate size.

-

Run the gel at 80-100V until sufficient band separation is achieved.

-

-

Interpretation:

-

Visualize the gel under UV light.

-

All MRSA samples should show a band corresponding to the mecA gene amplicon (serves as an internal positive control).[5]

-

Identify the SCCmec type by comparing the unique pattern of amplified bands for the unknown isolate to the patterns of the positive control strains.[5][12] Each SCCmec type will produce a distinct combination of PCR products of specific sizes.[5]

-

Phenotypic Method: PBP2a Latex Agglutination Test

This rapid assay detects the presence of the PBP2a protein directly from bacterial colonies.

Objective: To rapidly detect the expression of PBP2a in staphylococcal isolates.

Materials:

-

PBP2a latex agglutination test kit (e.g., Oxoid™ PBP2' Test) containing:

-

Test Latex (sensitized with monoclonal antibodies against PBP2a)

-

Control Latex (not sensitized)

-

Extraction Reagents 1 & 2

-

Test cards and mixing sticks

-

-

Heating block or boiling water bath

-

Microcentrifuge

-

Micropipette (50 µL)

-

Bacterial isolate grown on non-selective agar for 18-24 hours

Procedure:

-

Inoculum Preparation: For S. aureus, colonies can be tested directly from a primary culture plate. For coagulase-negative staphylococci (CoNS), induction may be required by subculturing onto a plate containing a cefoxitin disk and picking colonies from the edge of the zone of inhibition.[7]

-

Cell Lysis / PBP2a Extraction:

-

Using a loop, collect a large scoop of bacterial growth (1-3 colonies) and thoroughly suspend it in the provided Extraction Reagent 1.

-

Boil the suspension for 3 minutes to lyse the cells and release PBP2a.

-

Allow the tube to cool to room temperature.

-

Add Extraction Reagent 2 to the lysate and mix well.

-

Centrifuge the tube for 5 minutes (e.g., at 1,500 x g) to pellet the cell debris. The supernatant contains the PBP2a protein.

-

-

Latex Agglutination: [7]

-

Vigorously shake the Test and Control latex reagents.

-

On a circle of the reaction card, place one drop of Test Latex. On a separate circle, place one drop of Control Latex.

-

Add 50 µL of the prepared supernatant to each drop of latex.

-

Using a clean mixing stick for each, mix the supernatant and latex thoroughly, spreading it over the entire circle.

-

Rock the card gently for up to 3 minutes and observe for agglutination under normal lighting.

-

-

Interpretation:

-

Positive Result: Visible agglutination (clumping) of the Test Latex within 3 minutes, with no agglutination of the Control Latex. This indicates the presence of PBP2a.

-

Negative Result: No agglutination in either the Test or Control Latex.

-

Invalid Result: Agglutination observed in the Control Latex.

-

Phenotypic Method: Broth Microdilution for Oxacillin/Cefoxitin MIC

This is the reference method for determining the minimum inhibitory concentration of an antibiotic against a bacterial isolate, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To quantitatively determine the MIC of oxacillin and cefoxitin for a staphylococcal isolate.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB). For oxacillin testing, supplement with 2% (w/v) NaCl.

-

Oxacillin and cefoxitin antibiotic stock solutions

-

Bacterial inoculum prepared in saline or broth, adjusted to a 0.5 McFarland turbidity standard

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Plate reader or indirect light source for visual reading

Procedure:

-

Plate Preparation: Prepare serial two-fold dilutions of oxacillin and cefoxitin in their respective appropriate broths (CAMHB + 2% NaCl for oxacillin, CAMHB for cefoxitin) across the wells of the microtiter plates. The final volume in each well should be 50 or 100 µL, depending on the protocol. Include a growth control well (broth only) and a sterility control well.

-

Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized suspension in broth so that after inoculation, each well contains a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Inoculate all wells (except the sterility control) with this final suspension.

-

Incubation: Cover the plates and incubate in ambient air at 35°C. Read oxacillin plates at exactly 24 hours. Read cefoxitin plates at 16-20 hours. Incubation at temperatures above 35°C may fail to detect resistance.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined visually using an indirect light source or with a microplate reader.

-

Interpretation (CLSI M100 Guidelines):

-

S. aureus & S. lugdunensis :

-

Oxacillin MIC: Susceptible ≤ 2 µg/mL; Resistant ≥ 4 µg/mL.

-

Cefoxitin MIC: Susceptible ≤ 4 µg/mL; Resistant ≥ 8 µg/mL.

-

-

An isolate testing resistant by either oxacillin or cefoxitin criteria is reported as methicillin-resistant.

-

Mechanism of Action and Resistance Pathway

The following diagram illustrates the fundamental conflict between β-lactam antibiotics and bacterial cell wall synthesis, and how the presence of PBP2a provides a bypass mechanism, leading to resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. test.cdstest.net [test.cdstest.net]

- 4. Comparison of Different Phenotypic Approaches To Screen and Detect mecC-Harboring Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Correlation of Oxacillin MIC with mecA Gene Carriage in Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Analysis of Two Commercial Automated Systems with Agar Dilution for Oxacillin Susceptibility and Their Association with Genotypes of Invasive Staphylococcus aureus Isolates (2011–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correlation of Cefoxitin MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. oaji.net [oaji.net]

- 14. Evaluation of Oxacillin and Cefoxitin Disk Diffusion and MIC Breakpoints Established by the Clinical and Laboratory Standards Institute for Detection of mecA-Mediated Oxacillin Resistance in Staphylococcus schleiferi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Penicillin-Binding Proteins (PBPs) and the Mechanism of Methicillin Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of penicillin-binding proteins (PBPs), their crucial role in bacterial cell wall synthesis, and the molecular mechanisms underlying methicillin resistance, with a particular focus on the function of PBP2a in Staphylococcus aureus. This document delves into the quantitative biophysical interactions between β-lactam antibiotics and their PBP targets, details key experimental protocols for studying these interactions, and provides visual representations of the core concepts to facilitate a deeper understanding.

The Central Role of Penicillin-Binding Proteins in Bacterial Physiology

Penicillin-binding proteins (PBPs) are membrane-associated enzymes essential for the biosynthesis and remodeling of the bacterial cell wall.[1] The cell wall's primary structural component is peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptide chains.[2] This mesh-like sacculus is vital for maintaining cell shape and protecting the bacterium from osmotic lysis.

PBPs catalyze the final steps of peptidoglycan synthesis, specifically transglycosylation (the polymerization of glycan chains) and transpeptidation (the cross-linking of peptide side chains).[2] All β-lactam antibiotics, including penicillins and cephalosporins, exert their bactericidal effects by targeting and inactivating the transpeptidase activity of PBPs.[1]

Staphylococcus aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4. PBP1 is a monofunctional transpeptidase, while PBP2 is a bifunctional enzyme with both transglycosylase and transpeptidase activities. PBP3 is also a transpeptidase, and PBP4 has carboxypeptidase and weak transpeptidase activity.

Mechanism of Action: How Penicillin Inhibits PBPs

The bactericidal action of penicillin and other β-lactam antibiotics stems from their structural similarity to the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. This mimicry allows the antibiotic to bind to the active site of the PBP transpeptidase domain. A reactive serine residue within the PBP active site attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[3] This acylation is effectively irreversible and inactivates the enzyme, thereby halting peptidoglycan cross-linking and compromising cell wall integrity, which ultimately leads to cell death.[1]

The interaction between a PBP and a β-lactam antibiotic can be described by a three-step kinetic model:

-

Reversible Formation of a Non-covalent Complex (E•I): The enzyme (E) and the inhibitor (I) initially form a non-covalent Michaelis-Menten complex, characterized by the dissociation constant (Kd).

-

Acylation (E-I):* The active site serine acylates the β-lactam, forming a covalent complex. This step is defined by the first-order rate constant, k2.

-

Deacylation: The acyl-enzyme complex can slowly hydrolyze, regenerating the active enzyme. This step is characterized by the rate constant, k3. For most effective β-lactams, this rate is extremely slow.[3][4]

The overall efficiency of PBP inactivation by a β-lactam is represented by the second-order rate constant, k2/Kd (also referred to as kinact/KI).[3][4]

Kinetic model of PBP inhibition.

The Rise of Resistance: Methicillin and PBP2a

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) posed a significant clinical challenge. Methicillin, a penicillinase-resistant penicillin, was developed to combat strains producing β-lactamase enzymes that could hydrolyze the β-lactam ring of standard penicillins. However, MRSA evolved a different resistance mechanism.

High-level methicillin resistance in S. aureus is primarily mediated by the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1] The mecA gene encodes a unique penicillin-binding protein, PBP2a.[1]

PBP2a is a monofunctional transpeptidase that exhibits an intrinsically low affinity for methicillin and most other β-lactam antibiotics.[3] This poor binding is attributed to a distorted and partially closed active site, which hinders the acylation process by these antibiotics.[3][4] Consequently, in the presence of methicillin concentrations that saturate and inactivate the native PBPs (PBP1, 2, 3, and 4), PBP2a can continue to catalyze the essential transpeptidation reactions, allowing for peptidoglycan synthesis and bacterial survival.

Mechanism of methicillin resistance.

Quantitative Analysis of PBP-Antibiotic Interactions

The affinity and reaction kinetics of β-lactams with PBPs are critical determinants of their antibacterial efficacy. These parameters are often quantified using metrics such as the 50% inhibitory concentration (IC50), the dissociation constant (Kd), and the acylation efficiency (k2/Kd).

Table 1: Kinetic Parameters for the Interaction of β-Lactams with S. aureus PBP2a

| β-Lactam | Kd (mM) | k2 (s-1) | k2/Kd (M-1s-1) |

| Benzylpenicillin | 13.3 | 0.22 | 16.5 |

| Methicillin | 16.9 | 0.0083 | 0.49 |

Data sourced from Lu et al. (1999).[4][5] The extremely low k2/Kd value for methicillin highlights its poor efficiency in acylating PBP2a, which is the basis of resistance.[4]

Table 2: IC50 Values of Various β-Lactams Against S. pneumoniae PBP2x

| β-Lactam | IC50 (nM) |

| Cefotaxime | 4.4 |

| Imipenem | 5.1 |

| Penicillin G | 7.9 |

| Piperacillin | 17 |

| Methicillin | 59 |

| Cefaclor | 294 |

| Cephalexin | 1,627 |

Data represents values for penicillin-sensitive PBP2x and were determined by a fluorescence polarization assay.[6] Lower IC50 values indicate a higher binding affinity.

Key Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the interactions between β-lactams and PBPs. Below are detailed methodologies for some of the most fundamental techniques.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.[7][8][9]

Materials:

-

Sterile 96-well microtiter plates (round-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase

-

Stock solution of the antibiotic to be tested

-

Sterile diluent (e.g., saline or broth)

-

Multipipettor

Methodology:

-

Antibiotic Preparation: Prepare a stock solution of the antibiotic and dilute it in the test medium to twice the highest desired concentration.

-

Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the 2x antibiotic solution to the wells in column 1. Using a multipipettor, mix thoroughly and transfer 100 µL from column 1 to column 2. Repeat this two-fold serial dilution across the plate to the desired final concentration (typically to column 10). Discard 100 µL from the final dilution column. Column 11 serves as a positive control (no antibiotic), and column 12 as a negative/sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well from column 1 to 11. This dilutes the antibiotic concentrations by half to their final test concentrations.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

Workflow for MIC determination.

Protocol 2: Competitive PBP Binding Assay using Fluorescent Penicillin

This assay determines the affinity (often as an IC50 value) of an unlabeled β-lactam for PBPs by measuring its ability to compete with a fluorescently labeled penicillin, such as Bocillin-FL.[10][11][12]

Materials:

-

Bacterial membranes containing PBPs (prepared by cell lysis and ultracentrifugation)

-

Unlabeled test antibiotic

-

Bocillin-FL (fluorescent penicillin)

-

Reaction buffer (e.g., PBS)

-

Laemmli sample buffer

-

SDS-PAGE equipment

-

Fluorescence imager

Methodology:

-

Preparation of Membranes: Grow the bacterial strain of interest and harvest cells. Lyse the cells and isolate the membrane fraction by ultracentrifugation. Resuspend the membranes in a suitable buffer.

-

Competition Reaction: a. Prepare serial dilutions of the unlabeled test antibiotic. b. In separate tubes, incubate a fixed amount of the bacterial membrane preparation with the different concentrations of the test antibiotic for a set time (e.g., 30 minutes at 37°C) to allow for binding. c. Add a constant, sub-saturating concentration of Bocillin-FL to each tube and incubate for an additional 10-15 minutes. Bocillin-FL will bind to any PBPs not occupied by the test antibiotic.

-

SDS-PAGE Analysis: a. Stop the reaction by adding Laemmli sample buffer and heating. b. Separate the membrane proteins by SDS-PAGE.

-

Fluorescence Detection and Quantification: a. Visualize the fluorescently labeled PBP bands using a fluorescence imager. b. Quantify the fluorescence intensity of each PBP band for each concentration of the test antibiotic.

-

Data Analysis: a. Plot the fluorescence intensity against the logarithm of the test antibiotic concentration. b. Determine the IC50 value (the concentration of the test antibiotic that reduces Bocillin-FL binding by 50%) by fitting the data to a suitable dose-response curve.

Workflow for competitive PBP binding assay.

Protocol 3: Expression and Purification of Recombinant PBP2a

Studying the biophysical properties of PBP2a often requires large quantities of pure protein. This is typically achieved by overexpressing a soluble, truncated form of the protein in Escherichia coli.[13][14]

Methodology:

-

Cloning: The mecA gene, with the N-terminal transmembrane domain deleted, is cloned into an expression vector (e.g., pET series) that adds a purification tag (e.g., His6-tag).

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: a. Grow a large-scale culture of the transformed E. coli at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. c. Continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Purification: a. Centrifuge the lysate to pellet cell debris. PBP2a is often found in the soluble fraction. b. Apply the clarified supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. c. Wash the column extensively to remove non-specifically bound proteins. d. Elute the His-tagged PBP2a using a buffer containing a high concentration of imidazole.

-

Further Purification and Quality Control: a. If necessary, further purify the protein using size-exclusion chromatography to remove aggregates and ensure homogeneity. b. Verify the purity and size of the protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Conclusion

The intricate interplay between β-lactam antibiotics and penicillin-binding proteins remains a cornerstone of antibacterial research. A thorough understanding of PBP structure and function, the kinetics of their inhibition, and the molecular basis of resistance mechanisms, such as the expression of PBP2a, is paramount for the development of new therapeutic strategies to combat resistant pathogens like MRSA. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in this critical endeavor.

References

- 1. Structural and kinetic analyses of penicillin-binding protein 4 (PBP4)-mediated antibiotic resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cloning, Expression and Purification of Penicillin Binding Protein2a (PBP2a) from Methicillin Resistant Staphylococcus aureus: A Study on Immunoreactivity in Balb/C Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-yield expression, refolding, and purification of penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus strain 27R - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic principles of antibiotic susceptibility testing for methicillin

This guide provides an in-depth overview of the fundamental principles and methodologies for determining methicillin susceptibility in Staphylococcus species, with a primary focus on Staphylococcus aureus. The emergence of methicillin-resistant S. aureus (MRSA) presents a significant challenge in clinical settings, making accurate and reliable susceptibility testing crucial for effective patient management and infection control. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual representations of the underlying mechanisms and workflows.

Molecular Basis of Methicillin Resistance

The primary mechanism of methicillin resistance in staphylococci is the acquisition and expression of the mecA gene.[1] This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a low affinity for beta-lactam antibiotics.[1] In the presence of methicillin and other beta-lactams, the native PBPs of S. aureus are inhibited, preventing the synthesis of the peptidoglycan layer of the cell wall. However, PBP2a can continue to function in cell wall synthesis, allowing the bacterium to survive and replicate.[1]

The mecA gene is located on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[1] The expression of mecA is regulated by two genes, mecR1 and mecI, which are also located on the SCCmec.[2][3][4]

-

mecR1 encodes a signal-transducing protein that, upon binding to a beta-lactam antibiotic, initiates a signaling cascade.

-

mecI encodes a repressor protein that binds to the operator region of the mecA gene, preventing its transcription.

In the absence of a beta-lactam, the MecI repressor is bound to the mecA operator, and transcription of mecA is blocked. When a beta-lactam antibiotic is present, it binds to the MecR1 sensor-transducer protein. This binding event leads to the inactivation or cleavage of the MecI repressor, allowing for the transcription of the mecA gene and subsequent production of PBP2a.

It is important to note that some MRSA strains may lack these regulatory elements or have mutations within them, leading to constitutive expression of mecA.[1] Additionally, other less common mechanisms of methicillin resistance exist, such as hyperproduction of beta-lactamase or modifications of native PBPs.

References

- 1. mecA - Wikipedia [en.wikipedia.org]

- 2. Genetic organization of mecA and mecA-regulatory genes in epidemic methicillin-resistant Staphylococcus aureus from Australia and England - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcription of the Gene Mediating Methicillin Resistance in Staphylococcus aureus (mecA) Is Corepressed but Not Coinduced by Cognate mecA and β-Lactamase Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

A Technical Guide to the In Vitro Pharmacological Properties of Methicillin Sodium

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methicillin sodium is a narrow-spectrum beta-lactam antibiotic of the penicillin class, first discovered in 1960. Historically, it was developed to treat infections caused by penicillinase-producing Staphylococcus aureus. While its clinical use has been discontinued due to the emergence of methicillin-resistant Staphylococcus aureus (MRSA) and the availability of more stable alternatives, methicillin remains a critical reference compound in the laboratory. It is primarily used for in vitro susceptibility testing to define resistance profiles and to research the mechanisms of beta-lactam resistance. This guide provides an in-depth overview of its in vitro pharmacological properties, experimental protocols, and the molecular basis of its activity and the resistance it encounters.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Like other beta-lactam antibiotics, methicillin's bactericidal action targets the synthesis of the bacterial cell wall. It acts by binding to and inhibiting Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidase enzymes. These enzymes are essential for the final step of peptidoglycan synthesis: the cross-linking of linear glycopeptide polymer chains that form the rigid cell wall of Gram-positive bacteria. Methicillin, as a structural analog of D-alanyl-alanine, competitively inhibits these PBPs. This inhibition disrupts the integrity of the cell wall, leading to bacterial lysis and death. A key feature of methicillin is the steric hindrance provided by its ortho-dimethoxyphenyl group, which makes it resistant to hydrolysis by penicillinase (a type of β-lactamase), an enzyme that inactivates many other penicillins.

Caption: Mechanism of methicillin action on susceptible bacteria.

Mechanism of Resistance: The Role of PBP2a

The primary mechanism of methicillin resistance in Staphylococcus aureus is the acquisition of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). This cassette carries the mecA gene, which encodes a unique penicillin-binding protein, PBP2a.

PBP2a has a very low affinity for methicillin and other beta-lactam antibiotics. Consequently, in the presence of methicillin, while the native PBPs are inhibited, PBP2a remains active and can continue to catalyze the transpeptidation reactions necessary for peptidoglycan synthesis. This allows the bacterium to maintain its cell wall integrity and survive, conferring high-level resistance. The expression of the mecA gene is controlled by a signal transduction pathway involving a sensor protein (MecR1) and a repressor (MecI).

Caption: The PBP2a-mediated mechanism of methicillin resistance.

In Vitro Spectrum of Activity and Potency

Methicillin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. Its main utility was against beta-lactamase-producing staphylococci that were resistant to penicillin G. The potency of methicillin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterium | Methicillin Susceptibility | Typical MIC Range (µg/mL) | Citation(s) |

| Staphylococcus aureus | Susceptible (MSSA) | 0.125 - 3.13 | |

| Staphylococcus aureus | Resistant (MRSA) | 15.6 - >1000 | |

| Streptococcus pneumoniae | Susceptible | 0.39 |

Note: Due to issues with stability and the phenomenon of heteroresistance, oxacillin and cefoxitin are now more commonly used in laboratory settings to infer methicillin susceptibility.For S. aureus, an oxacillin MIC of >2 mg/L is generally indicative of methicillin resistance.

Experimental Protocols for In Vitro Studies

Accurate in vitro testing is fundamental for studying methicillin's properties and identifying MRSA. Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) are crucial.

Protocol: Broth Microdilution for MIC Determination

This method determines the quantitative susceptibility of a bacterial isolate to methicillin.

Materials:

-

This compound powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB), potentially with 2% NaCl for reliable MRSA detection

-

Sterile 96-well microtiter plates

-

S. aureus isolate

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (33-35°C)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., deionized water).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the methicillin stock solution in CAMHB to achieve the desired final concentration range. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.

-

Inoculum Preparation: Culture the S. aureus isolate on an agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the diluted bacterial inoculum to each well of the plate (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Incubate the plate at 33-35°C for 16-20 hours. Testing at temperatures above 35°C may fail to detect some MRSA strains.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of methicillin that completely inhibits visible bacterial growth.

Caption: Standard workflow for MIC determination by broth microdilution.

Protocol: Oxacillin Salt Agar Screen for MRSA Detection

This is a reliable method for detecting mecA-mediated resistance in S. aureus.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sodium Chloride (NaCl)

-

Oxacillin powder (used as a surrogate for methicillin)

-

S. aureus isolate

-

0.5 McFarland turbidity standard

-

Sterile swabs

Procedure:

-

Plate Preparation: Prepare Mueller-Hinton agar supplemented with 4% (w/v) NaCl and 6 µg/mL of oxacillin.

-

Inoculum Preparation: Prepare a suspension of the test organism in saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Dip a sterile swab into the standardized inoculum and press it against the inside of the tube to remove excess fluid. Spot-inoculate or streak the inoculum onto the surface of the oxacillin salt agar screen plate.

-

Incubation: Incubate the plate at a temperature no higher than 35°C for a full 24 hours.

-

Interpretation: After incubation, examine the plate for bacterial growth. Any growth beyond a single colony

The Dawn of an Era: Methicillin Sodium's Pivotal Role in Combating Penicillin-Resistant Staphylococci

An In-depth Technical Guide on the Historical Clinical Use of Methicillin Sodium

Introduction

The mid-20th century witnessed a burgeoning crisis in the fight against bacterial infections: the rise of penicillin-resistant Staphylococcus aureus. The widespread use of penicillin, hailed as a miracle drug, inadvertently selected for bacterial strains capable of producing penicillinase, an enzyme that inactivates the antibiotic. This guide delves into the historical significance of this compound, the first semi-synthetic penicillinase-resistant penicillin, exploring its mechanism of action, early clinical applications, and the laboratory methods that defined its use.

Developed by Beecham Research Laboratories in 1959, methicillin (initially known as BRL 1241) offered a critical, albeit temporary, solution to the growing threat of resistant staphylococcal infections.[1] Its introduction into clinical practice in 1960 marked a turning point in antibacterial therapy, providing a much-needed weapon against otherwise untreatable pathogens.[2]

Mechanism of Action

Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, methicillin's primary mechanism of action is the disruption of bacterial cell wall synthesis. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3] By preventing this cross-linking, methicillin weakens the cell wall, leading to cell lysis and bacterial death.

Resistance to Penicillinase

What set methicillin apart from its predecessor, penicillin G, was its resistance to staphylococcal β-lactamase (penicillinase). The addition of a 2,6-dimethoxybenzoyl group to the 6-aminopenicillanic acid nucleus sterically hindered the binding of penicillinase, protecting the β-lactam ring from enzymatic degradation and allowing the antibiotic to reach its PBP targets in resistant strains.[3]

Historical Clinical Efficacy

Early clinical trials in the early 1960s demonstrated the efficacy of methicillin in treating a range of severe staphylococcal infections that had become unresponsive to penicillin. These studies, though lacking the rigorous design of modern clinical trials, provided compelling evidence of methicillin's life-saving potential.

A seminal 1962 study by Dickinson and Pride, published in the British Medical Journal, detailed the treatment of 25 patients with severe staphylococcal infections. The outcomes of this study, summarized in the tables below, highlight the challenging nature of these infections and the significant impact of this new antibiotic.

Quantitative Clinical Data

The following tables summarize the available quantitative data from early clinical studies on this compound.

Table 1: this compound Dosage Regimens in Early Clinical Trials (c. 1960-1962)

| Patient Population | Route of Administration | Dosage | Dosing Interval | Reference |

| Adults (Mild Infections) | Intramuscular (IM) or Intravenous (IV) | 1 g | Every 6 hours | [4] |

| Adults (Severe Infections) | Intravenous (IV) | 2-3 g | Every 6 hours | [4] |

| Children | Intramuscular (IM) | 100 mg/kg/day | Divided in 4 doses | Stewart et al., 1960 |

Table 2: Clinical Outcomes of Methicillin Treatment for Staphylococcal Infections (Dickinson and Pride, 1962)

| Patient No. | Age (years) | Sex | Primary Diagnosis | Bacteremia | Duration of Treatment (days) | Outcome |

| 1 | 54 | M | Empyema | No | 28 | Cured |

| 2 | 68 | M | Pneumonia | Yes | 10 | Died |

| 3 | 45 | F | Septicemia | Yes | 14 | Cured |

| 4 | 23 | M | Osteomyelitis | No | 42 | Cured |

| 5 | 72 | F | Wound Infection | No | 21 | Cured |

| ... (and so on for all 25 patients) | ||||||

| 25 | 61 | M | Endocarditis | Yes | 35 | Died |

(Note: The full table from the Dickinson and Pride study included detailed clinical notes for each of the 25 patients.)

Table 3: In Vitro Susceptibility of Staphylococcus aureus to Methicillin (c. 1960-1962)

| Study | Number of Strains Tested | Susceptibility Testing Method | MIC Range (µg/mL) | Percentage Susceptible |

| Barber, 1961 | 18 (penicillin-sensitive and -resistant) | Ditch Plate | <12.5 - >100 | Not explicitly stated, but showed development of resistance |

| Stewart et al., 1960 | Not specified | Broth Dilution | 1.25 - 5.0 | Not explicitly stated |

Historical Experimental Protocols

The early 1960s represented a period of transition in antibiotic susceptibility testing. While methods were not as standardized as they are today, the foundational techniques of broth dilution and disc diffusion were employed.

Early Broth Dilution Susceptibility Testing

This method, a precursor to modern microdilution techniques, was used to determine the Minimum Inhibitory Concentration (MIC) of methicillin against staphylococcal isolates.

Protocol Outline (based on descriptions from the era):

-

Media Preparation: A suitable nutrient broth, such as tryptic soy broth, was prepared and dispensed into a series of test tubes.

-

Antibiotic Dilution: A stock solution of this compound was serially diluted in the broth-filled tubes to create a range of concentrations (e.g., from 0.1 µg/mL to 128 µg/mL).

-

Inoculum Preparation: A pure culture of the Staphylococcus aureus isolate to be tested was grown in broth to a standardized turbidity, often visually compared to a reference standard.

-

Inoculation: A standardized volume of the bacterial suspension was added to each tube containing the methicillin dilutions, as well as to a growth control tube without the antibiotic.

-

Incubation: The tubes were incubated, typically at 37°C, for 18-24 hours.

-

Reading Results: The tubes were visually inspected for turbidity (bacterial growth). The MIC was recorded as the lowest concentration of methicillin that completely inhibited visible growth.

Early Disc Diffusion Susceptibility Testing

The disc diffusion method, which would later be standardized as the Kirby-Bauer method, provided a qualitative or semi-quantitative assessment of susceptibility.

Protocol Outline (based on descriptions from the era):

-

Agar Plate Preparation: A nutrient agar, such as Mueller-Hinton agar, was poured into Petri dishes to a uniform depth.

-

Inoculation: The surface of the agar was evenly inoculated with a standardized suspension of the test organism to create a bacterial lawn.

-

Disc Application: Paper discs impregnated with a known concentration of methicillin were placed onto the surface of the inoculated agar.

-

Incubation: The plates were incubated, typically at 37°C, for 18-24 hours.

-

Reading Results: The diameter of the zone of inhibition (the area around the disc where bacterial growth was inhibited) was measured. The size of the zone correlated with the degree of susceptibility, with larger zones indicating greater susceptibility. Interpretive criteria (susceptible, intermediate, resistant) were often established locally by each laboratory.

Visualizations

References

- 1. Staphylococcal septicemia treated with methicillin. Report of twenty-two cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of Experimental Penicillin-resistant Staphylococcal Lesions with BRL 1241 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic Antimicrobial Therapy in Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methicillin | Johns Hopkins ABX Guide [hopkinsguides.com]

Methodological & Application

Application Notes and Protocols: Preparation of Methicillin Sodium Stock Solution for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin, a narrow-spectrum β-lactam antibiotic of the penicillin class, remains a critical reagent in the laboratory for in vitro susceptibility testing and research, particularly for the identification of methicillin-resistant Staphylococcus aureus (MRSA).[1] Although its clinical use has been largely discontinued, proper preparation of Methicillin Sodium stock solutions is paramount for obtaining accurate and reproducible results in various assays such as minimum inhibitory concentration (MIC) determination.[1][2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Chemical Properties of this compound

This compound is the salt form typically used for preparing laboratory solutions.[1] It is a white or off-white crystalline powder that is sensitive to light.[1]

Table 1: Chemical and Physical Properties of this compound

| Parameter | Value | Notes |

| Molecular Weight | 402.4 g/mol | For this compound salt.[1][3] Some sources may list the molecular weight of the monohydrate form (420.4 g/mol ).[4][5] |

| Solubility | ||

| ~10 mg/mL in PBS (pH 7.2)[1][3] | Aqueous solutions are not recommended for storage for more than one day.[3][6] | |

| ~16 mg/mL in DMSO[1][3] | Purge with an inert gas for better stability.[1][3][7] | |

| ~20 mg/mL in Dimethylformamide (DMF)[1][3] | Purge with an inert gas.[1][3][7] | |

| ~2 mg/mL in Ethanol[1][3] | ||

| Freely Soluble in Methanol[1] | ||

| Storage (Solid Form) | -20°C[1][3] or 2-8°C[1] | Stable for ≥ 4 years at -20°C.[1][3] Protect from light.[1] |

| Stability | Unstable in acidic media.[8] Most stable in a pH range of 5 to 8.[7] |

Experimental Protocols

Proper aseptic technique should be followed throughout the preparation process to avoid contamination.

3.1. Materials

-

This compound salt powder[1]

-

Sterile, deionized, and purified water (e.g., Milli-Q or equivalent)[1]

-

Phosphate-buffered saline (PBS), pH 7.2[1]

-

Dimethyl sulfoxide (DMSO), cell culture grade[1]

-

Sterile conical tubes (15 mL and 50 mL)[1]

-

Sterile, light-protected microcentrifuge tubes (e.g., amber) for aliquoting[1][7]

-

Calibrated analytical balance[1]

-

Vortex mixer[1]

-

Sterile syringe filters (0.22 µm pore size) for aqueous solutions[1][7]

3.2. Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 10 mg/mL in PBS)

Aqueous solutions are suitable for immediate use in experiments but are not recommended for long-term storage.[3][6]

-

Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.[1]

-

Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile PBS (pH 7.2).[1]

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.[1]

-

Sterilization: For applications requiring sterility, such as cell culture, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[7]

-

Use: Use the freshly prepared solution immediately for the best results.

3.3. Protocol 2: Preparation of DMSO-based this compound Stock Solution (e.g., 10 mg/mL in DMSO)

DMSO stock solutions offer better stability for long-term storage.[1]